

2-Hydroxy-4-nitrobenzaldehyde chemical prop

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Compound of Interest

Compound Name: 2-Hydroxy-4-nitrobenzaldehyde

Cat. No.: B020821

An In-depth Technical Guide to **2-Hydroxy-4-nitrobenzaldehyde**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxy-4-nitrobenzaldehyde** (CAS No. 2460-58-4), a pivotal chemical intermediate for various applications. The guide details its core chemical and physical properties, offers a detailed, field-proven synthesis protocol, and explores its reactivity and diverse applications. As a substituted benzene derivative with hydroxyl, nitro, and aldehyde functional groups, it serves as a versatile precursor for a wide range of complex molecules, including Schiff bases and fluorescent probes. The guide also covers experimental methodologies and safety considerations.

Chemical Identity and Structure

Nomenclature and Identifiers

2-Hydroxy-4-nitrobenzaldehyde is systematically known by its IUPAC name.^[1] In commercial and research contexts, it is frequently referred to by its

Identifier	Value
CAS Number	2460-58-4 ^{[1][2][3][4][5][6][7][8][9]}
Molecular Formula	C ₇ H ₅ NO ₄ ^{[1][2][3][6][7][8]}
Molecular Weight	167.12 g/mol ^{[1][2][3][6]}
IUPAC Name	2-hydroxy-4-nitrobenzaldehyde ^[1]
Synonyms	4-Nitrosalicylaldehyde, 4-Nitrosalicylal
InChI Key	HHDPXULKSZZACU-UHFFFAOY
Canonical SMILES	C1=CC(=C(C=C1O)O)C=O ^{[1][2]}

Molecular Structure Analysis

The structure of **2-Hydroxy-4-nitrobenzaldehyde** consists of a benzene ring substituted with three functional groups: a hydroxyl (-OH) group at position 2, a nitro group at position 4, and an aldehyde group at position 1. An intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature influencing its chemical properties. The presence of the electron-donating hydroxyl group, offset by the electron-withdrawing nitro group, creates a distinct electronic profile that dictates the molecule's reactivity.

Caption: Molecular structure of **2-Hydroxy-4-nitrobenzaldehyde**.

Physicochemical and Spectroscopic Properties

Summary of Physical Properties

The compound is typically a yellow crystalline solid.^{[8][10][11]} Its physical properties are critical for determining appropriate solvents for reactions, rec

Property	Value
Appearance	White to Yellow to Orange powder/crystal
Melting Point	135.0 to 138.0 °C
Boiling Point	309.2 °C at 760 mmHg
Density	~1.5 g/cm ³
Solubility	Soluble in Chloroform, Dichloromethane, Methanol
pKa	6.37 ± 0.19 (Predicted)
Flash Point	141.8 °C
Storage Temperature	Room temperature, under inert gas (e.g., Nitrogen, Argon)

Spectroscopic Profile

Spectroscopic analysis is fundamental for structural confirmation and purity assessment. While raw spectra are lot-specific, the expected characterist

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~10 ppm), the phenolic proton substituents.
- IR Spectroscopy: The infrared spectrum will prominently feature a strong carbonyl (C=O) stretch from the aldehyde group (~1650-1700 cm⁻¹), a br stretches (~1500-1550 cm⁻¹ and 1335-1385 cm⁻¹).
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (167.02185764 Da).[\[1\]](#)[\[1\]](#)

Synthesis and Purification

Recommended Synthetic Protocol

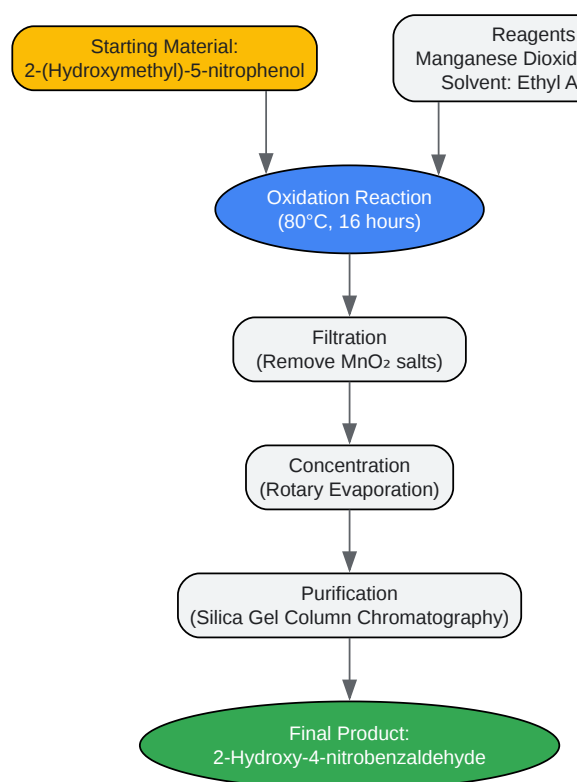
A reliable method for the synthesis of **2-Hydroxy-4-nitrobenzaldehyde** is the selective oxidation of the corresponding benzyl alcohol.[\[11\]](#)[\[12\]](#) This ap unwanted side products. The choice of manganese dioxide (MnO₂) as the oxidizing agent is strategic; it is a mild and selective reagent for converting

Protocol: Oxidation of 2-(Hydroxymethyl)-5-nitrophenol[\[11\]](#)[\[12\]](#)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(Hydroxymethyl)-5-nitrophenol (1 equiv
- Reagent Addition: Add manganese dioxide (MnO₂, 4 equivalents) to the suspension. The use of a significant excess of MnO₂ is crucial to drive the
- Heating: Heat the reaction mixture to 80 °C and maintain vigorous stirring.
- Monitoring: Monitor the reaction progress over 16 hours using Thin Layer Chromatography (TLC), eluting with a petroleum ether/ethyl acetate mixt
- Workup: After completion, cool the mixture to room temperature. Remove the insoluble manganese salts by filtration through a pad of Celite, washi
- Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by column chromatography on silica gel, using an eluent system of petroleum ether/ethyl acetate (e.g., 1:3 v/v) to unreacted starting material and non-polar impurities.
- Final Product: Dry the purified fractions to obtain the final product as a yellow solid. The reported yield for this process is approximately 81.7%.[\[11\]](#)

Workflow Visualization

The synthesis and purification process can be visualized as a clear, sequential workflow.



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Caption: Workflow for the synthesis and purification of **2-Hydroxy-4-nitrobenzaldehyde**.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is governed by its three functional groups, making it a versatile building block in organic synthesis.^{[10][12]}

- **The Aldehyde Functionality:** The formyl group is the primary site for nucleophilic addition and condensation reactions. It readily reacts with primary heterocyclic compounds and ligands for metal complexes.^[13]
- **The Phenolic Hydroxyl Group:** The acidic proton of the hydroxyl group can be deprotonated by a base. The resulting phenoxide is a potent nucleophile, but this is counteracted by the deactivating nitro and aldehyde groups.
- **The Nitro Group:** The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group (-NH₂). This transformation and the construction of diverse molecular scaffolds.

Applications in Research and Development

2-Hydroxy-4-nitrobenzaldehyde is not just a simple building block; its unique properties are leveraged in several advanced applications.

- **Intermediate in Organic Synthesis:** It is a foundational material for constructing more complex molecules, particularly in the pharmaceutical and fine chemical industries.
- **Precursor for Biologically Active Molecules:** The scaffold is present in various compounds explored for potential therapeutic activities. For instance, pyrazoles, are being investigated as potential anti-cancer agents.^[2]
- **Fluorescent Probes:** The molecule can be used to develop fluorescent compounds.^[2] Its reaction with specific analytes can lead to a change in fluorescence, useful for biological imaging.^[2]

Safety and Handling

Hazard Identification

It is essential to handle **2-Hydroxy-4-nitrobenzaldehyde** with appropriate safety precautions. The compound is classified with several hazards according to the following:

GHS Pictogram(s)	Hazard Statement(s)
GHS07 (Exclamation Mark)	H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H302: Harmful if swallowed.[1][4] H335: May cause respiratory irritation.[1][4]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, under an inert atmosphere as recommended.[2][4][10]
- Spill & Disposal: In case of a spill, contain the material and clean up using appropriate methods to avoid dust generation. Dispose of the chemical waste according to local regulations.

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